molecular formula C11H13ClFNO4S B13604600 Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate

Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate

Cat. No.: B13604600
M. Wt: 309.74 g/mol
InChI Key: RGKVSPAQKUHDHL-UHFFFAOYSA-N
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Description

Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate is an organic compound with the molecular formula C11H14ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)-3-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are more complex and involve multiple steps to ensure high purity and yield. These methods often include the use of advanced organic synthesis techniques and specialized equipment to control reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate can be compared to other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.

Properties

Molecular Formula

C11H13ClFNO4S

Molecular Weight

309.74 g/mol

IUPAC Name

tert-butyl N-(4-chlorosulfonyl-3-fluorophenyl)carbamate

InChI

InChI=1S/C11H13ClFNO4S/c1-11(2,3)18-10(15)14-7-4-5-9(8(13)6-7)19(12,16)17/h4-6H,1-3H3,(H,14,15)

InChI Key

RGKVSPAQKUHDHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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